molecular formula C15H19Cl2N3O3 B2741181 4-((2,6-Dichlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid CAS No. 900011-73-6

4-((2,6-Dichlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No. B2741181
CAS RN: 900011-73-6
M. Wt: 360.24
InChI Key: FGWOKPSFDVEPTO-UHFFFAOYSA-N
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Description

4-((2,6-Dichlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, also known as DB844, is a synthetic compound that has been extensively studied for its potential as an antimicrobial agent. This compound belongs to the class of oxaboroles, which are characterized by the presence of a boron atom in their chemical structure. DB844 has shown promising results in the treatment of various bacterial and parasitic infections, making it a potential candidate for the development of new antibiotics.

Scientific Research Applications

Environmental Impact and Biodegradation

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide with significant environmental presence due to agricultural use. Research has focused on its toxicity, mutagenicity, and the potential for environmental biodegradation. The environmental fate, behavior, and eco-toxicological effects of 2,4-D have been critically evaluated, demonstrating its presence in soil, air, and water, and highlighting the need for mitigation strategies to prevent environmental contamination. Studies emphasize the importance of understanding molecular biology, especially gene expression, and pesticide degradation to mitigate 2,4-D's environmental impact (Islam et al., 2017).

Bioremediation Approaches

Efforts to address the environmental challenges posed by herbicides like 2,4-D include exploring microbial biodegradation. Specific microorganisms play crucial roles in degrading 2,4-D, turning harmful residues into less toxic substances. This microbial action represents a promising avenue for cleaning up pesticide-contaminated environments, ensuring the health and safety of ecosystems and human populations alike (Magnoli et al., 2020).

properties

IUPAC Name

4-(2,6-dichloroanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O3/c1-19-5-7-20(8-6-19)12(15(22)23)9-13(21)18-14-10(16)3-2-4-11(14)17/h2-4,12H,5-9H2,1H3,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWOKPSFDVEPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,6-Dichlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

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